molecular formula C7H7N3O2 B178134 ethyl 5-cyano-1H-pyrazole-4-carboxylate CAS No. 119741-57-0

ethyl 5-cyano-1H-pyrazole-4-carboxylate

Cat. No.: B178134
CAS No.: 119741-57-0
M. Wt: 165.15 g/mol
InChI Key: YIFOMNFBIJFEFH-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring with a cyano group at the 5-position and an ethyl ester at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyano-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 5-cyano-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-cyano-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the pyrazole ring play crucial roles in its biological activity, enabling it to bind to enzymes and receptors, thereby modulating their functions. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from this compound .

Comparison with Similar Compounds

Ethyl 5-cyano-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 5-cyano-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-2-12-7(11)5-4-9-10-6(5)3-8/h4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFOMNFBIJFEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558208
Record name Ethyl 5-cyano-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119741-57-0
Record name Ethyl 5-cyano-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-cyano-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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